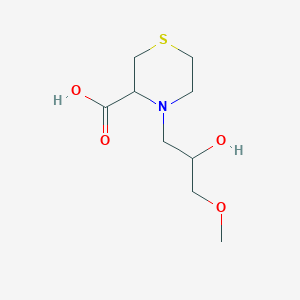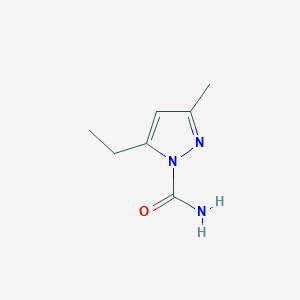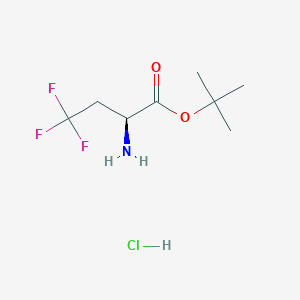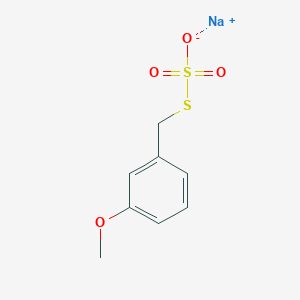
Sodium S-(3-methoxybenzyl) sulfurothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium S-(3-methoxybenzyl) sulfurothioate is a sulfur-containing organic compound known for its stability and moisture resistance. It belongs to the class of Bunte salts, which are widely used as thiolating agents in organic synthesis. These compounds are valuable intermediates in the preparation of various sulfur-containing compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(3-methoxybenzyl) sulfurothioate typically involves the reaction of 3-methoxybenzyl chloride with sodium thiosulfate. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion. The final product is obtained through filtration, washing, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium S-(3-methoxybenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Sodium S-(3-methoxybenzyl) sulfurothioate has diverse applications in scientific research:
Chemistry: It is used as a thiolating agent in the synthesis of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms involving sulfur transfer.
Industry: It is used in the production of agrochemicals and materials with specific sulfur functionalities.
Wirkmechanismus
The mechanism of action of sodium S-(3-methoxybenzyl) sulfurothioate involves the transfer of the sulfur atom to various substrates. This transfer is facilitated by the nucleophilic attack of the sulfur atom on electrophilic centers in the substrate. The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
- Sodium S-benzyl sulfurothioate
- Sodium S-methyl sulfurothioate
- Sodium S-ethyl sulfurothioate
Comparison: Sodium S-(3-methoxybenzyl) sulfurothioate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and stability. Compared to sodium S-benzyl sulfurothioate, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The methoxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C8H9NaO4S2 |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
sodium;1-methoxy-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-3-7(5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
BYFFYFYGDSBZRQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC(=C1)CSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


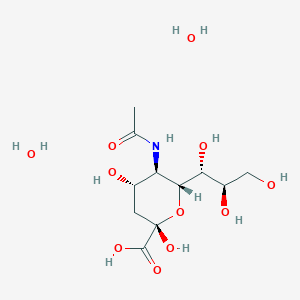
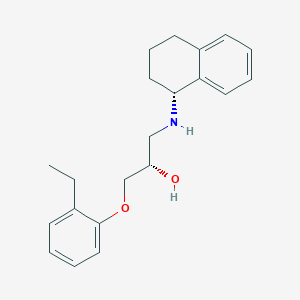


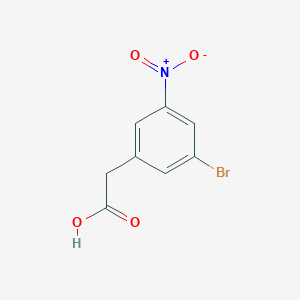
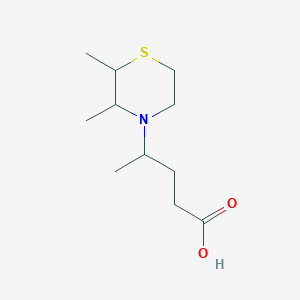
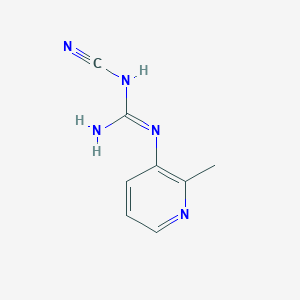
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
